4-Methyl-1,3,2-dioxathiane 2-oxide
Overview
Description
4-Methyl-1,3,2-dioxathiane 2-oxide is a chemical compound with the molecular formula C4H8O3S and a molecular weight of 136.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 sulfite .Chemical Reactions Analysis
4-Methyl-1,3,2-dioxathiane 2-oxide is used in the preparation of deep eutectic solvents in SO2 cycloaddition reactions .Physical And Chemical Properties Analysis
This compound has a melting point of 5°C and a boiling point of 185°C. Its density is 1.2352, and it has a refractive index of 1.4661 .Scientific Research Applications
X-ray Crystallography Studies
The structural properties of 4-Methyl-1,3,2-dioxathiane 2-oxide have been extensively studied using X-ray diffraction methods. These studies provide detailed insights into the molecular structure and conformation of this compound, which are crucial for understanding its chemical behavior and potential applications in various scientific fields (Hellier, Luger & Buschmann, 1996).
Spectroscopy Research
Infrared and Raman spectroscopy have been utilized to examine the spectra of methyl-substituted trimethylene sulphites, including 4-Methyl-1,3,2-dioxathiane 2-oxide. These studies contribute to the understanding of the characteristic bands of alkyl 1,3,2-dioxathians and their structural implications (Hellier & Webb, 1977).
Conformational Analysis
Research has been conducted on the conformational aspects of 4-Methyl-1,3,2-dioxathiane 2-oxide and its derivatives, focusing on their NMR conformational properties. This type of study is important in the field of organic chemistry for the design and synthesis of new compounds with desired properties (Virtanen, Nikander, Pihlaja & Rahkamaa, 1982).
Synthetic Applications
4-Methyl-1,3,2-dioxathiane 2-oxide has been used in the synthesis of various organic compounds. For example, it has been employed in the synthesis of derivatives that act as potential allene oxide equivalents, showcasing its versatility in organic synthesis (Shipman, Thorpe & Clemens, 1999).
Stereochemistry Studies
The stereochemistry of 4-Methyl-1,3,2-dioxathiane 2-oxide and its derivatives has been a subject of investigation, highlighting the importance of understanding the spatial arrangement of atoms in these molecules and how this influences their chemical behavior (Bredikhin, Bredikhina, Gubaidullin & Litvinov, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-1,3,2-dioxathiane 2-oxide It is known that this compound plays a vital role in improving the performance and service life of lithium-ion batteries .
Mode of Action
The specific interactions of 4-Methyl-1,3,2-dioxathiane 2-oxide It is known that a large amount of heat is released during the synthesis process of this compound, leading to its hydrolysis .
Biochemical Pathways
The exact biochemical pathways affected by 4-Methyl-1,3,2-dioxathiane 2-oxide It is an essential intermediate in organic synthesis .
Result of Action
The molecular and cellular effects of 4-Methyl-1,3,2-dioxathiane 2-oxide It is known to play a crucial role in improving the performance and service life of lithium-ion batteries .
Action Environment
Environmental factors that influence the action, efficacy, and stability of 4-Methyl-1,3,2-dioxathiane 2-oxide It is known that the synthesis process of this compound releases a large amount of heat, leading to its hydrolysis .
properties
IUPAC Name |
4-methyl-1,3,2-dioxathiane 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-4-2-3-6-8(5)7-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMZCGUVEQNCCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOS(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871075 | |
Record name | 4-Methyl-1,3,2-dioxathiane 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3,2-dioxathiane 2-oxide | |
CAS RN |
4426-51-1 | |
Record name | 1,3,2-Dioxathiane, 4-methyl-, 2-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4426-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Butanediol cyclic sulfite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Butylene sulphite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-1,3,2-dioxathiane 2-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3,2-dioxathiane 2-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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